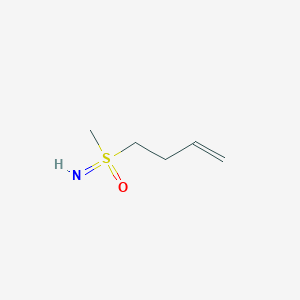![molecular formula C10H9F3N2O4 B2983243 Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate CAS No. 191847-71-9](/img/structure/B2983243.png)
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate, also known as MNTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNTA is a potent inhibitor of the enzyme tyrosine phosphatase, which plays a critical role in regulating cellular signaling pathways.
Mecanismo De Acción
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate works by inhibiting the activity of tyrosine phosphatase, which is an enzyme that plays a critical role in regulating cellular signaling pathways. Tyrosine phosphatase is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of tyrosine phosphatase, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate can modulate the activity of various signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has been shown to have various biochemical and physiological effects. In cancer cells, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate inhibits cell growth and induces apoptosis, leading to the death of cancer cells. In immune cells, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate modulates the activity of various signaling pathways, leading to changes in immune response. In animal models of Alzheimer's disease, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate improves cognitive function and memory by modulating the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has several advantages for lab experiments, including its potency and specificity for tyrosine phosphatase inhibition. Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is also relatively easy to synthesize, making it readily available for research purposes. However, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments using Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate.
Direcciones Futuras
There are several future directions for the research on Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate. One potential direction is the development of Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate analogs with improved potency and selectivity for tyrosine phosphatase inhibition. Another direction is the investigation of the potential applications of Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate in other research fields, such as metabolic disorders and infectious diseases. Additionally, the development of novel drug delivery systems for Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate could enhance its therapeutic potential.
Conclusion
In conclusion, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate, or Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate is a potent inhibitor of tyrosine phosphatase, which plays a critical role in regulating cellular signaling pathways. Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has been extensively studied for its potential applications in cancer research, immunology, and neuroscience. While Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has several advantages for lab experiments, including its potency and specificity, it also has some limitations that need to be taken into consideration. Future research on Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate could lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with methyl chloroacetate in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate. This synthesis method has been optimized to yield high purity and high yield of Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate.
Aplicaciones Científicas De Investigación
Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has been extensively studied for its potential applications in various research fields, including cancer research, immunology, and neuroscience. In cancer research, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has been shown to inhibit the growth of cancer cells by blocking the activity of tyrosine phosphatase, which is overexpressed in many types of cancer. In immunology, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has been shown to modulate the activity of immune cells by regulating the signaling pathways involved in immune response. In neuroscience, Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c1-19-9(16)5-14-7-3-2-6(10(11,12)13)4-8(7)15(17)18/h2-4,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCTKOJCLFFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2983160.png)
![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)
![8-[(1S)-1-phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2983169.png)



![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2983176.png)

![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)


